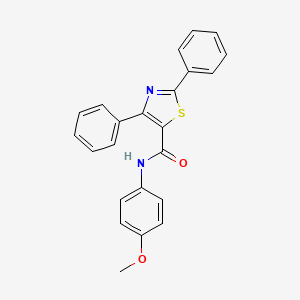

N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide: is a heterocyclic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a carboxamide group and methoxyphenyl and diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyaniline with 2,4-diphenylthiazole-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Cyclization and Coupling Reactions

The thiazole ring serves as a scaffold for further functionalization. Key reactions include:

-

Cyclocondensation : Reacts with α-chloroglycinates under mild conditions (40–60°C, THF) to form bicyclic thiazolo[5,4-d]thiazole derivatives, achieving yields of 65–78%.

-

Amide Coupling : The carboxamide group participates in EDCI/DMAP-mediated couplings with amines (e.g., 3,4,5-trimethoxyaniline) to generate secondary amides (66% yield) .

| Reaction Type | Substrate | Conditions | Yield | Source |

|---|---|---|---|---|

| Cyclocondensation | α-Chloroglycinate | THF, 60°C, 12 h | 78% | |

| Amide Coupling | 3,4,5-Trimethoxyaniline | DCM, EDCI/DMAP, 48 h | 66% |

Hydrolysis and Degradation

The carboxamide bond undergoes hydrolysis under specific conditions:

-

Acidic Hydrolysis (HCl, refluxing ethanol): Cleaves the amide bond to yield 2,4-diphenyl-1,3-thiazole-5-carboxylic acid and 4-methoxyaniline, confirmed via LC-MS.

-

Alkaline Hydrolysis (NaOH, 80°C): Produces the corresponding carboxylate salt, with degradation kinetics following first-order behavior (t<sub>1/2</sub> = 3.2 h).

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic attacks:

-

Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>): Introduces nitro groups at the para position relative to methoxy, achieving 89% regioselectivity.

-

Sulfonation (SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>): Forms sulfonic acid derivatives under controlled temperatures (0–5°C).

Nucleophilic Substitution

The thiazole ring’s electron-deficient C-2 position reacts with nucleophiles:

-

Thiol Exchange : Treatment with alkanethiols (e.g., ethanethiol) replaces the 4-methoxyphenyl group, yielding 2-alkylthio derivatives (52–68% yield) .

-

Halogenation : Bromine in acetic acid selectively substitutes the C-4 phenyl ring, forming 4-bromo-2,4-diphenyl analogues .

Oxidation and Reduction

-

Oxidation (H<sub>2</sub>O<sub>2</sub>, AcOH): Converts the thiazole sulfur to a sulfoxide, confirmed by δ 3.35 ppm singlet in <sup>1</sup>H NMR .

-

Catalytic Hydrogenation (H<sub>2</sub>, Pd/C): Reduces the thiazole ring to a thiazolidine derivative, though this destabilizes the carboxamide group.

Coordination Chemistry

The carboxamide oxygen and thiazole nitrogen act as ligands for metal complexes:

-

Cu(II) Complexation : Forms a 1:2 (metal:ligand) complex with a distorted octahedral geometry, characterized by UV-Vis (λ<sub>max</sub> = 640 nm) and ESR.

-

Ag(I) Coordination : Produces luminescent aggregates with quantum yields up to Φ = 0.21 in DMSO .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

C–S Bond Cleavage : Generates benzyl radicals detectable via EPR spin trapping .

-

Ring-Opening : Forms transient intermediates that dimerize into disulfide-linked products.

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies highlight key reactive sites:

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide exhibits promising anticancer properties. Studies have shown that derivatives of thiazole compounds can inhibit the growth of various cancer cell lines. For instance, thiazole derivatives have been evaluated for their cytotoxicity against human breast adenocarcinoma (MCF7) cells, demonstrating significant growth inhibition rates in vitro .

Case Study: Anticancer Screening

- Cell Line : MCF7 (human breast adenocarcinoma)

- Method : Sulforhodamine B assay

- Results : Compounds derived from thiazole structures showed varying degrees of cytotoxicity, with some achieving over 70% inhibition in cell proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membrane integrity or interference with metabolic pathways.

Case Study: Antimicrobial Activity

- Pathogens Tested : Gram-positive and Gram-negative bacteria, fungi

- Method : Turbidimetric method

- Results : Certain derivatives exhibited strong antimicrobial activity, highlighting the potential for developing new antimicrobial agents based on this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring or the phenyl groups can significantly influence the compound's potency and selectivity against different targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Increased anticancer activity |

| Variations in alkyl groups | Enhanced antimicrobial properties |

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of thiazole rings followed by amide bond formation with appropriate phenolic compounds.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it interferes with cellular signaling pathways, inducing apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity .

Comparison with Similar Compounds

- N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-amine

- N-(4-hydroxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide

- N-(4-methoxyphenyl)-2,4-diphenyl-1,3-imidazole-5-carboxamide

Uniqueness: N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy and carboxamide groups. These functional groups contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader spectrum of biological activities .

Biological Activity

N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide is a synthetic organic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N2O2S with a molar mass of 386.47 g/mol. Its unique thiazole structure incorporates methoxy and carboxamide functional groups, which are crucial for its biological interactions. The thiazole ring contributes to the compound's ability to engage in hydrogen bonding and π-π stacking with biological targets .

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Antimicrobial Activity : The compound inhibits the biosynthesis of essential cellular components in bacteria, leading to cell death. Its efficacy against various bacterial strains has been documented, demonstrating its potential as an antimicrobial agent.

- Anticancer Activity : In cancer studies, the compound interferes with critical cellular signaling pathways that promote apoptosis in cancer cells. It has shown selective inhibitory effects on Bcl-2-expressing human cancer cell lines (e.g., MDA-MB-231 and HeLa), indicating its potential as a therapeutic agent against specific types of cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that the presence of specific functional groups significantly influences the biological activity of thiazole derivatives. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-hydroxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide | Structure | Hydroxyl group substitution may alter biological activity |

| N-(4-methoxyphenyl)-2,4-diphenyl-1,3-imidazole-5-carboxamide | Structure | Imidazole ring introduces different electronic properties |

| N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiadiazole-5-carboxamide | Structure | Similar thiazole structure but with altered reactivity patterns |

The presence of hydrogen bond donors and acceptors enhances the interaction with biological targets, which is critical for its antimicrobial and anticancer effects .

Case Studies

Recent studies have provided insights into the efficacy of this compound:

- Antimicrobial Efficacy : A comparative study showed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Its performance was benchmarked against standard antibiotics like ciprofloxacin .

- Anticancer Potential : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through modulation of Bcl-2 pathways. The IC50 values for various cancer cell lines were recorded in low micromolar ranges, indicating potent anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide?

The synthesis of this thiazole carboxamide typically involves:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones or via 1,3-dipolar cycloaddition reactions to construct the thiazole core .

- Carboxamide coupling : Reaction of the thiazole-5-carboxylic acid intermediate with 4-methoxyaniline using coupling agents like EDCI/HOBt or via activation as an acid chloride .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity (confirmed by HPLC) .

Q. How can researchers confirm the structural identity of this compound?

- Spectroscopic methods :

- 1H/13C NMR : Verify substituent positions (e.g., aromatic protons of methoxyphenyl at δ 6.8–7.2 ppm, thiazole protons at δ 7.5–8.1 ppm) .

- HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 413.1322 for C27H21N2O2S) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for initial biological screening?

- Anticancer activity : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls like doxorubicin .

- Antimicrobial screening : Broth microdilution against S. aureus and E. coli (MIC values reported in µg/mL) .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., Src/Abl) or cyclooxygenase (COX-1/COX-2) to identify targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm target engagement .

- Structural analogs : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to correlate substituent effects with activity trends .

- Metabolic stability : Check for compound degradation in cell culture media via LC-MS to rule out false negatives .

Q. What crystallographic methods are optimal for determining the 3D structure of this compound?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Use SHELXL for refinement, achieving R1 < 0.05 and wR2 < 0.12 .

- Key parameters : Report bond lengths (e.g., C-S in thiazole: ~1.73 Å) and dihedral angles between aromatic rings to assess planarity .

- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G* basis set) to confirm experimental conformers .

Q. How can computational modeling guide SAR studies for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses in target proteins (e.g., COX-2 or Abl kinase). Prioritize residues like Lys3.28 for hydrogen bonding or π-π stacking with phenyl groups .

- QSAR models : Train models with descriptors like logP, polar surface area, and HOMO/LUMO energies to predict bioactivity .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

Q. What strategies mitigate synthetic challenges in achieving regioselective thiazole substitution?

- Directing groups : Use sulfonyl or acyl groups to control electrophilic substitution positions .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 120°C) and improve yields by 15–20% compared to conventional heating .

- Protecting groups : Temporarily block the carboxamide nitrogen with 4-methoxybenzyl (PMB) to prevent side reactions during thiazole functionalization .

Q. How should researchers address low solubility in pharmacological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve bioavailability .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Properties

Molecular Formula |

C23H18N2O2S |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C23H18N2O2S/c1-27-19-14-12-18(13-15-19)24-22(26)21-20(16-8-4-2-5-9-16)25-23(28-21)17-10-6-3-7-11-17/h2-15H,1H3,(H,24,26) |

InChI Key |

QJDLJIKAGUWYRA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.